molecular formula C18H17F2N5O2S B15100405 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

Cat. No.: B15100405
M. Wt: 405.4 g/mol
InChI Key: GKWCLXBRVJQOEF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and difluorophenyl groups. The final step involves the formation of the acetamide linkage.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the triazole intermediate.

    Introduction of Difluorophenyl Group: This can be done through a similar nucleophilic substitution reaction.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide
  • 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dichlorophenyl)acetamide
  • 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)propionamide

Uniqueness

The uniqueness of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and difluorophenyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N5O2S/c1-2-27-13-5-3-4-11(8-13)17-23-24-18(25(17)21)28-10-16(26)22-15-7-6-12(19)9-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

GKWCLXBRVJQOEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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